molecular formula C14H11N3O2 B1450331 2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde CAS No. 1638612-64-2

2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No.: B1450331
CAS No.: 1638612-64-2
M. Wt: 253.26 g/mol
InChI Key: OSIMMOODNPLJIW-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound with a molecular formula of C14H11N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves the reaction of 4-methylphenylhydrazine with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazolo[1,5-a]pyrazine ring system .

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, including the use of continuous flow reactors to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde and a pyrazolo[1,5-a]pyrazine ring system. This combination of functional groups and ring structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(4-methylphenyl)-4-oxo-5H-pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9-2-4-10(5-3-9)12-11(8-18)13-14(19)15-6-7-17(13)16-12/h2-8H,1H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIMMOODNPLJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
Reactant of Route 2
2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
Reactant of Route 3
2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
Reactant of Route 5
2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
Reactant of Route 6
2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

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